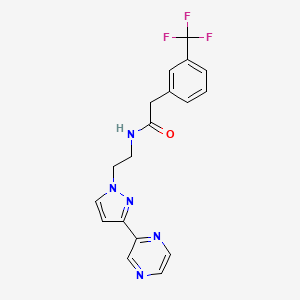

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N5O/c19-18(20,21)14-3-1-2-13(10-14)11-17(27)24-7-9-26-8-4-15(25-26)16-12-22-5-6-23-16/h1-6,8,10,12H,7,9,11H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBFWAKRNPDIPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Attachment of the pyrazine ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.

Introduction of the trifluoromethylphenyl group: This could be done via a Friedel-Crafts acylation or another suitable electrophilic aromatic substitution.

Final assembly: The final step would involve linking the different moieties together, possibly through amide bond formation using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production would likely scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry or other advanced techniques to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazole or pyrazine rings.

Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.

Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide could have several applications:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Possible therapeutic agent due to its structural features.

Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, compounds with pyrazole and pyrazine rings can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group often enhances binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural Features

Key Observations:

- Core Diversity : The target compound’s pyrazine-pyrazole core is distinct from pyrimidine-triazole (), benzothiazole (), and pyrazolo-pyridine () scaffolds. Pyrazine’s electron-deficient nature may enhance π-π stacking in target binding compared to pyrimidine .

- Trifluoromethyl Prevalence : The 3-(trifluoromethyl)phenyl group is recurrent (target compound, ), likely improving metabolic stability and hydrophobic interactions .

- Linker Flexibility : The ethyl linker in the target compound and may confer conformational flexibility, whereas rigid linkers (e.g., benzothiazole in ) could restrict binding modes.

Spectroscopic Characterization

- IR Spectroscopy : N-H (~3200–3400 cm⁻¹) and C=O (~1650–1750 cm⁻¹) stretches are consistent across analogs (e.g., ).

- NMR Data : Pyrazole and pyrazine protons typically resonate at δ 7.5–9.0 ppm in ¹H NMR, as seen in and . The trifluoromethyl group’s ¹³C signal appears at ~120–125 ppm .

- Mass Spectrometry : High-resolution MS (e.g., HR-MS in ) confirms molecular formulas, critical for validating complex structures.

Biological Activity

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a pyrazole moiety, a trifluoromethyl group, and an acetamide linkage, suggesting possible applications in various therapeutic areas, particularly as a kinase inhibitor.

Structural Characteristics

The compound's molecular formula is , with a molecular weight of approximately 394.4 g/mol. Its structure can be represented as follows:

| Component | Structure | Notable Features |

|---|---|---|

| Pyrazole | Pyrazole | Heterocyclic compound with potential anti-inflammatory properties |

| Trifluoromethyl group | Trifluoromethyl | Enhances lipophilicity and metabolic stability |

| Acetamide linkage | Acetamide | May contribute to the compound's pharmacological profile |

Kinase Inhibition Potential

The presence of the pyrazole and trifluoromethyl groups suggests that this compound could act as a kinase inhibitor . Kinases are critical in regulating various cellular processes, including cell proliferation and metabolism. Studies indicate that compounds with similar structures have shown inhibitory effects on p21-activated kinases (PAKs), which play a role in cancer cell motility and proliferation .

Anti-inflammatory and Antitumor Activities

Research on pyrazole derivatives has highlighted their anti-inflammatory and antitumor properties. For instance, compounds containing pyrazole rings have been noted for their ability to inhibit cyclooxygenase enzymes, which are involved in inflammatory pathways. This suggests that this compound may exhibit similar pharmacological effects .

Case Studies

Several studies have explored the biological activities of similar pyrazole-containing compounds:

- Inhibition of PAK Activity : A study on OSU-03012, a related compound, demonstrated its ability to inhibit PAK phosphorylation in thyroid cancer cell lines, resulting in reduced cell proliferation . This suggests that this compound may also possess similar inhibitory effects.

- Cytotoxicity Against Cancer Cell Lines : Research has shown that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF7 and HCT116. For example, one derivative demonstrated IC50 values of 3.79 µM against MCF7 cells, indicating potent anticancer activity .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Oxidation : Can be performed to modify functional groups.

- Reduction : Useful for altering the compound's reactivity.

- Substitution Reactions : Allow for the introduction of different functional groups.

Common reagents include oxidizing agents like TBHP and various catalysts under controlled conditions to optimize yield and purity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with condensation of pyrazine and pyrazole derivatives, followed by alkylation and amidation. Key steps include:

- Step 1 : Formation of the pyrazol-1-yl ethylamine intermediate via nucleophilic substitution (e.g., using 3-(pyrazin-2-yl)-1H-pyrazole and 2-chloroethylamine under reflux in ethanol).

- Step 2 : Coupling with 2-(3-(trifluoromethyl)phenyl)acetic acid using carbodiimide crosslinkers (e.g., EDC/HCl) in dichloromethane at 0–5°C.

- Critical Conditions : Temperature control (<5°C during amidation to prevent racemization), solvent polarity (ethanol for intermediates, DCM for coupling), and catalyst selection (Lewis acids like ZnCl₂ for cyclization) .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Structural confirmation requires:

- 1H/13C NMR : To verify aromatic protons (δ 7.2–8.5 ppm for pyrazine/pyrazole) and trifluoromethyl signals (δ -60 to -70 ppm in 19F NMR).

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+ expected m/z: ~418.12).

- IR Spectroscopy : Identification of amide C=O stretching (~1650–1680 cm⁻¹) and pyrazine ring vibrations (~1550 cm⁻¹). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Q. What functional groups in this compound influence its solubility and reactivity?

- Methodological Answer : Key groups include:

- Trifluoromethylphenyl : Enhances lipophilicity (logP ~3.5) but reduces aqueous solubility, requiring DMSO or ethanol for dissolution.

- Pyrazine-Pyrazole Moiety : Participates in π-π stacking and hydrogen bonding, influencing crystallinity.

- Acetamide Linker : Susceptible to hydrolysis under acidic/basic conditions; stability studies (pH 2–9, 37°C) are recommended .

Advanced Research Questions

Q. What in vitro or in vivo bioactivity profiles have been reported for this compound, and how do structural features correlate with observed effects?

- Methodological Answer : Preliminary studies on analogs suggest:

- Neurological Activity : Pyrazine derivatives modulate GABA receptors (IC₅₀ ~10–50 µM in rat cortical neurons).

- Anticancer Potential : Trifluoromethylphenyl groups enhance cytotoxicity (e.g., IC₅₀ ~5 µM against HeLa cells via apoptosis assays).

- Methodology : Bioactivity is assessed using MTT assays, receptor-binding studies, and xenograft models. Structural analogs with bulkier substituents show reduced blood-brain barrier permeability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological properties?

- Methodological Answer : Systematic modifications include:

- Pyrazine Substitution : Replacing pyrazine with pyridazine to alter electron density (synthesized via Suzuki coupling).

- Acetamide Linker Optimization : Introducing methyl or cyclopropyl groups to improve metabolic stability (assayed via liver microsomes).

- Data Analysis : Compare IC₅₀ values, logD, and plasma protein binding (%) across derivatives. QSAR models (e.g., CoMFA) validate trends .

Q. What computational methods are suitable for predicting this compound’s binding modes and pharmacokinetics?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., kinase ATP-binding sites).

- ADMET Prediction : SwissADME or pkCSM for estimating permeability (Caco-2 >5 × 10⁻⁶ cm/s), CYP inhibition (e.g., CYP3A4), and half-life (t₁/₂ ~2–4 hours in rodents).

- Validation : Cross-check with experimental data from plasma stability assays and metabolite profiling .

Q. What strategies mitigate stability challenges during long-term storage or in biological matrices?

- Methodological Answer :

- Storage : Lyophilized form at -20°C under argon (degradation <5% over 6 months).

- Biological Matrices : Add antioxidants (e.g., 0.1% ascorbic acid) to serum samples; use LC-MS/MS with deuterated internal standards for quantification.

- Degradation Pathways : Identified via forced degradation studies (e.g., hydrolysis of acetamide in PBS at pH 7.4, 40°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.